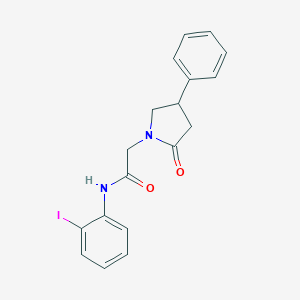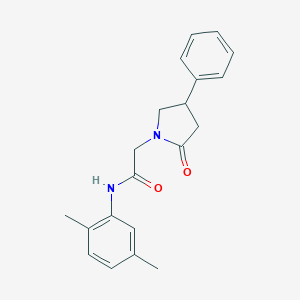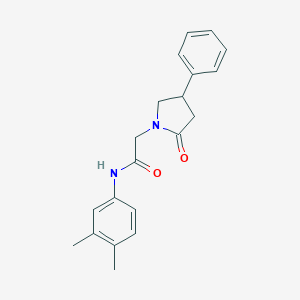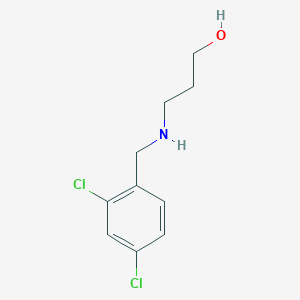![molecular formula C25H23Cl2N5OS B283674 N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2,4-dichlorobenzoyl)thiourea](/img/structure/B283674.png)
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2,4-dichlorobenzoyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2,4-dichlorobenzoyl)thiourea is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring, a butylphenyl group, and a dichlorobenzamide moiety, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2,4-dichlorobenzoyl)thiourea typically involves multiple steps, starting with the preparation of the benzotriazole ring. The process includes:
Formation of Benzotriazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of Butylphenyl Group: The butylphenyl group is introduced through a substitution reaction.
Formation of Carbamothioyl Group: This involves the reaction of the benzotriazole derivative with thiocarbamoyl chloride.
Attachment of Dichlorobenzamide Moiety: The final step involves the reaction with 2,4-dichlorobenzoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole ring.
Reduction: Reduction reactions can occur at the carbamothioyl group.
Substitution: The dichlorobenzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
科学的研究の応用
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2,4-dichlorobenzoyl)thiourea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
作用機序
The mechanism of action of N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2,4-dichlorobenzoyl)thiourea involves its interaction with specific molecular targets. The benzotriazole ring can interact with metal ions, while the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- **N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-fluorobenzamide
- **N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-chlorobenzamide
Uniqueness
Compared to similar compounds, N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2,4-dichlorobenzoyl)thiourea is unique due to the presence of two chlorine atoms on the benzamide moiety. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a compound of particular interest in various research fields.
特性
分子式 |
C25H23Cl2N5OS |
|---|---|
分子量 |
512.5 g/mol |
IUPAC名 |
N-[[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C25H23Cl2N5OS/c1-3-4-5-16-6-9-18(10-7-16)32-30-22-12-15(2)21(14-23(22)31-32)28-25(34)29-24(33)19-11-8-17(26)13-20(19)27/h6-14H,3-5H2,1-2H3,(H2,28,29,33,34) |
InChIキー |
FURDMRSOQCCJQS-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C4=C(C=C(C=C4)Cl)Cl)C |
正規SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)C4=C(C=C(C=C4)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one](/img/structure/B283598.png)
![(4Z)-2-(4-bromo-3-methylphenyl)-5-methyl-4-[(3-methylanilino)methylidene]pyrazol-3-one](/img/structure/B283601.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]amine](/img/structure/B283603.png)
![3-({3-Chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)-1-propanol](/img/structure/B283604.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine](/img/structure/B283605.png)
![N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide](/img/structure/B283607.png)
![(4Z)-2-(4-bromo-2-methylphenyl)-4-[(2,4-difluoroanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283608.png)
![N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-N-butylamine](/img/structure/B283610.png)
![4-[[(Z)-[1-(4-chloro-3-methoxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B283611.png)
![N'-[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]benzenesulfonohydrazide](/img/structure/B283614.png)
